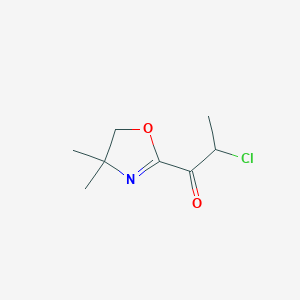
3-Hydroxy-4-methoxyphenylacetic acid
Übersicht
Beschreibung
It is the 4-O-methyl ether of (3,4-dihydroxyphenyl)acetic acid . This compound is a metabolite and is involved in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isohomovanillic acid can be synthesized through the methylation of homovanillic acid. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Isohomovanillic acid is typically extracted from urine at pH 2 using ethyl acetate . This method is more common in research settings rather than industrial production due to the low yield from human urine.
Types of Reactions:
Oxidation: Isohomovanillic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of isohomovanillic acid can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Isohomovanillic acid can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Isohomovanillinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Als Metabolit in verschiedenen biologischen Stoffwechselwegen untersucht.
Medizin: Für seine potenzielle Rolle in neurologischen Studien untersucht, insbesondere in Bezug auf den Dopaminstoffwechsel.
Industrie: Für die Synthese anderer chemischer Verbindungen und als Standard in der analytischen Chemie eingesetzt.
5. Wirkmechanismus
Isohomovanillinsäure übt seine Wirkungen hauptsächlich durch seine Rolle als Metabolit im Dopaminweg aus. Es wird durch die Wirkung von Monoaminoxidase und Catechol-O-Methyltransferase auf Dopamin gebildet . Diese Verbindung kann die synaptische Integrität modulieren und es wurde gezeigt, dass sie Depressionen lindert, indem sie Hippocampus-Neuronen vor autophagischem Tod schützt .
Ähnliche Verbindungen:
Homovanillinsäure: Ein wichtiger Catecholamin-Metabolit, der durch die Wirkung von Monoaminoxidase und Catechol-O-Methyltransferase auf Dopamin gebildet wird.
Vanillinsäure: Eine Phenolsäure, die in Vanille und anderen Pflanzen vorkommt.
Methoxyphenole: Verbindungen, die eine Methoxygruppe enthalten, die an den Benzolring einer Phenoleinheit gebunden ist.
Eindeutigkeit: Isohomovanillinsäure ist aufgrund ihrer spezifischen Struktur als 4-O-Methylether von (3,4-Dihydroxyphenyl)essigsäure einzigartig. Dieser strukturelle Unterschied verleiht im Vergleich zu seinen Analoga unterschiedliche chemische Eigenschaften und biologische Aktivitäten .
Wirkmechanismus
Isohomovanillic acid exerts its effects primarily through its role as a metabolite in the dopamine pathway. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine . This compound can modulate synaptic integrity and has been shown to alleviate depression by protecting hippocampal neurons from autophagic death .
Vergleich Mit ähnlichen Verbindungen
Homovanillic acid: A major catecholamine metabolite produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine.
Vanillic acid: A phenolic acid found in vanilla and other plants.
Methoxyphenols: Compounds containing a methoxy group attached to the benzene ring of a phenol moiety.
Uniqueness: Isohomovanillic acid is unique due to its specific structure as the 4-O-methyl ether of (3,4-dihydroxyphenyl)acetic acid. This structural difference imparts distinct chemical properties and biological activities compared to its analogs .
Eigenschaften
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLCOBSWMQCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150287 | |
| Record name | Isohomovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isohomovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1131-94-8 | |
| Record name | 3-Hydroxy-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isohomovanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isohomovanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isohomovanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)

![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)




